molecular formula C19H16ClN3O3 B2868347 Cloniprazepam CAS No. 1998158-84-1

Cloniprazepam

Katalognummer B2868347
CAS-Nummer: 1998158-84-1
Molekulargewicht: 369.81
InChI-Schlüssel: CCSYKGYLSFXNTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cloniprazepam is a benzodiazepine derivative and a prodrug of clonazepam, 7-aminoclonazepam, and other metabolites . Some of the minor metabolites include 3-hydroxyclonazepam and 6-hydroxyclonazepam, 3-hydroxythis compound, and ketothis compound with a ketone group formed where the 3-hydroxy group was .


Molecular Structure Analysis

This compound shares structural similarities with the previously notified benzodiazepine clonazolam (clonitrazolam) and meclonazepam . It has also been described as a prodrug for clonazepam .


Chemical Reactions Analysis

This compound undergoes phase I and phase II metabolism in the body . The main metabolic steps include N-dealkylation, hydroxylation, and reduction of the nitro function . It’s important to note that clonazepam is a metabolite of this compound, which may lead to difficulties when interpreting analytical findings .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C19H16ClN3O3 and a molar mass of 369.81 g/mol . It is typically provided as a crystalline solid .

Wissenschaftliche Forschungsanwendungen

Clonidine in Autism Spectrum Disorder

  • Background : Clonidine, an alpha-2 receptor agonist, has been reviewed for its application in managing behavioral disturbances in Autism Spectrum Disorder (ASD). Despite its primary approval for hypertension, it's also recognized for attention deficit/hyperactivity disorder (ADHD) and Tourette's disorder tics.
  • Findings : Limited evidence from controlled studies and case reports suggests some behavioral improvements in ASD patients treated with Clonidine. The most reported side effect was sedation, but it was generally well-tolerated.
  • Conclusion : Considering the scarcity of pharmacological options for ASD-associated behavioral challenges, Clonidine presents a potential, cost-effective option for managing such issues (Banas & Sawchuk, 2020).

Clobazam in Status Epilepticus

  • Background : Clobazam (CLB), distinct in structure and properties from other benzodiazepines, has demonstrated efficacy in various epilepsy forms. It's also suggested to be potentially therapeutic in status epilepticus (SE).
  • Findings : Evidence from retrospective studies and case reports shows varied efficacy rates. CLB has been reported to contribute to remission in some patients with SE when introduced early.
  • Conclusion : Although current evidence is limited and patient responses may vary based on specific factors, CLB could be considered as an add-on treatment option in SE, especially due to its unique properties and favorable safety profile (Mahmoud & Rans, 2018).

Wirkmechanismus

Target of Action

Cloniprazepam, also known as Kloniprazepam, is a benzodiazepine derivative . Its primary target is the gamma-aminobutyric acid (GABA) receptors found in neuron synapses . GABA is considered the principal inhibitory neurotransmitter in the human body .

Mode of Action

The mechanism of action of this compound appears to involve the enhancement of GABA receptor responses . When GABA binds to GABA(a) receptors, chloride ions are conducted across neuron cell membranes via an ion channel in the receptors . This action results in the suppression of the spike-and-wave discharge in absence seizures by depressing nerve transmission in the motor cortex .

Biochemical Pathways

This compound is a prodrug of clonazepam, 7-aminoclonazepam, and other metabolites . Some of the minor metabolites include 3-hydroxyclonazepam and 6-hydroxyclonazepam, 3-hydroxythis compound and ketothis compound with a ketone group formed where the 3-hydroxy group was . These metabolites are part of the metabolic pathway of this compound .

Pharmacokinetics

This compound is rapidly absorbed with a bioavailability of >80% . Its volume of distribution is 1.5–4.4 L/kg, and plasma protein binding is 86% . The pharmacokinetic properties of this compound are common among benzodiazepines and include anticonvulsive, sedative, muscle relaxing, and anxiolytic effects .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its enhancement of GABA receptor responses . This enhancement leads to the suppression of the spike-and-wave discharge in absence seizures by depressing nerve transmission in the motor cortex .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Organisms must adapt themselves to these changes if they are to survive and reproduce . A specific aspect of the adaptation is the mechanism by which organisms try to maintain homeostasis in respect to the chemical environment

Safety and Hazards

As a benzodiazepine, cloniprazepam carries a risk for abuse and addiction . It can cause side effects such as drowsiness, dizziness, tiredness, loss of coordination, or increased saliva production . More severe effects can include blurred vision, hallucinations, loss of coordination, muscle pain, loss of memory, sexual dysfunction, shaking, and sleep disturbances . Excessive sedation and coma can occur in severe cases .

Eigenschaften

IUPAC Name

5-(2-chlorophenyl)-1-(cyclopropylmethyl)-7-nitro-3H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O3/c20-16-4-2-1-3-14(16)19-15-9-13(23(25)26)7-8-17(15)22(11-12-5-6-12)18(24)10-21-19/h1-4,7-9,12H,5-6,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSYKGYLSFXNTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=O)CN=C(C3=C2C=CC(=C3)[N+](=O)[O-])C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60893511
Record name Cloniprazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1998158-84-1
Record name Cloniprazepam
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1998158841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cloniprazepam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60893511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLONIPRAZEPAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSL4SM8QYP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.